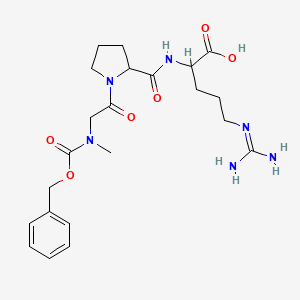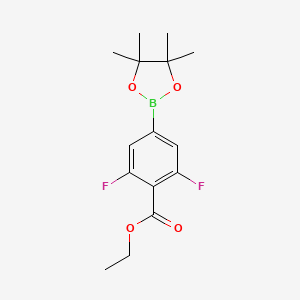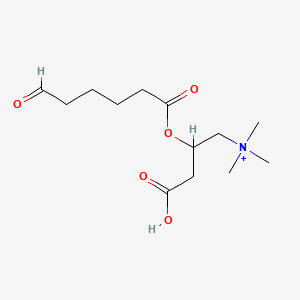
2-Iodo-4-methoxy-6-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-4-methoxy-6-nitroaniline is an organic compound with the molecular formula C7H7IN2O3 It is characterized by the presence of iodine, methoxy, and nitro functional groups attached to an aniline core
Synthetic Routes and Reaction Conditions:
Nitration of 2-Iodo-4-methoxyaniline: The synthesis typically begins with the nitration of 2-iodo-4-methoxyaniline. This reaction involves treating the starting material with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 6-position.
Purification: The crude product is then purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow nitration processes and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions, such as with potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2-azido-4-methoxy-6-nitroaniline.
Reduction: 2-Iodo-4-methoxy-6-aminoaniline.
Oxidation: 2-Iodo-4-formyl-6-nitroaniline.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Crystal Engineering: Studied for its ability to form hydrogen-bonded networks and π-stacking interactions, useful in the design of new materials.
Biology and Medicine:
Biological Activity: Potential use in the development of new drugs due to its structural similarity to biologically active compounds.
Molecular Probes: Can be used as a molecular probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Industry:
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Material Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-iodo-4-methoxy-6-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions, influencing molecular recognition processes.
Comparación Con Compuestos Similares
2-Iodo-4-nitroaniline: Lacks the methoxy group, making it less versatile in certain synthetic applications.
4-Methoxy-2-nitroaniline: Lacks the iodine atom, which reduces its reactivity in substitution reactions.
2-Iodo-6-methoxyaniline: Lacks the nitro group, affecting its redox properties.
Uniqueness: 2-Iodo-4-methoxy-6-nitroaniline is unique due to the combination of iodine, methoxy, and nitro groups, which confer distinct reactivity and potential for diverse applications in synthesis, material science, and biological research.
Propiedades
Fórmula molecular |
C7H7IN2O3 |
|---|---|
Peso molecular |
294.05 g/mol |
Nombre IUPAC |
2-iodo-4-methoxy-6-nitroaniline |
InChI |
InChI=1S/C7H7IN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 |
Clave InChI |
PBEJYWQHRMULPW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)I)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B12101459.png)

![3-amino-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B12101479.png)
![6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B12101480.png)






![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene](/img/structure/B12101528.png)


![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl) acetate](/img/structure/B12101538.png)
